molecular formula C18H20N4O3 B4513407 N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B4513407
M. Wt: 340.4 g/mol
InChI Key: GAVILZPRKTWGIN-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a structurally complex organic compound featuring:

  • A 1,3-dioxo-isoindole core, which is a bicyclic aromatic system with two ketone groups.
  • A 2-(2-methylpropyl) substituent at the isoindole’s nitrogen, contributing steric bulk and lipophilicity.
  • A carboxamide linker at the 5-position of the isoindole, connected to a 2-(1H-imidazol-4-yl)ethyl side chain.

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-11(2)9-22-17(24)14-4-3-12(7-15(14)18(22)25)16(23)20-6-5-13-8-19-10-21-13/h3-4,7-8,10-11H,5-6,9H2,1-2H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVILZPRKTWGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCC3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The imidazole ring can be synthesized through a variety of methods, including the cyclization of amido-nitriles or the reaction of glyoxal with ammonia . The dioxoisoindole moiety can be introduced through the reaction of phthalic anhydride with appropriate amines under controlled conditions . The final coupling step involves the formation of the carboxamide linkage, which can be achieved using standard peptide coupling reagents such as EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the dioxoisoindole moiety can participate in hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its combination of isoindole , imidazole , and carboxamide functionalities. Below is a comparative analysis with structurally related molecules:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activities Reference
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-isoindole-5-carboxamide Isoindole-dione 2-(2-methylpropyl), imidazole-4-ethyl carboxamide Theoretical: Potential kinase inhibition, antimicrobial activity (based on imidazole’s role in similar compounds)
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-isoindole-5-carboxamide Isoindole-dione Indole-3-ethyl, 3-methoxypropyl Anticancer, anti-inflammatory (indole derivatives modulate COX-2 and NF-κB pathways)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide Benzimidazole Isoxazole-carboxamide Antimicrobial, antifungal (benzimidazole’s DNA interaction)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide Indole Thiadiazole-carboxamide Anticancer (thiadiazole’s role in apoptosis induction)
Ethyl 2-cyclopropyl-1-methyl-1H-imidazole-4-carboxylate Imidazole Cyclopropyl, ethyl ester Enhanced metabolic stability (cyclopropyl reduces oxidative degradation)

Key Differences and Implications:

Imidazole vs. Indole/Benzimidazole: The imidazole’s smaller size and higher polarity may improve solubility but reduce membrane permeability compared to bulkier indole derivatives .

The imidazole-4-ethyl side chain may target heme-containing enzymes (e.g., cytochrome P450) or histamine receptors, unlike indole-3-ethyl groups, which often interact with serotonin pathways .

Biological Activity :

  • While indole-isoindole hybrids () show antiviral and anti-inflammatory activity, the imidazole variant’s electron-rich nitrogen could enhance antimicrobial efficacy, as seen in imidazole antifungals (e.g., ketoconazole analogs) .
  • Thiadiazole-carboxamides () exhibit stronger anticancer activity due to DNA intercalation, whereas the target compound’s isoindole core may favor protein-binding interactions.

Biological Activity

N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol
  • CAS Number : 2226541-13-3

The structure features an isoindole core linked to an imidazole moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting several key areas:

  • Anti-inflammatory Activity :
    • The compound exhibits significant inhibition of Cyclooxygenase-2 (COX-2), which is important for reducing inflammation. In studies, it demonstrated a COX-2/COX-1 selectivity ratio greater than that of meloxicam, indicating a potential for targeted anti-inflammatory therapy .
  • Antioxidant Properties :
    • The compound has shown promise in scavenging reactive oxygen species (ROS) and nitric oxide (NO). In vitro assays indicated that compounds similar to this one can reduce oxidative stress markers significantly .
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may cross the blood-brain barrier (BBB), providing neuroprotective effects against neurodegenerative diseases. Its interaction with human Monoamine Oxidase B (MAO-B) indicates potential applications in treating conditions like Parkinson's disease .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of COX Enzymes : The compound binds to the active site of COX enzymes, particularly COX-2, through hydrogen bonding and hydrophobic interactions .
  • Antioxidant Mechanism : The imidazole ring contributes to the electron donation process, enhancing its ability to neutralize free radicals .

Case Studies

Several studies have evaluated the biological activity of this compound:

  • In Vitro Studies on COX Inhibition :
    • A study reported that this compound exhibited greater inhibition of COX-2 compared to traditional NSAIDs like meloxicam. The selectivity towards COX-2 suggests its potential as a safer anti-inflammatory agent with fewer gastrointestinal side effects .
  • Oxidative Stress Reduction :
    • In cell culture models exposed to lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in ROS levels and improved DNA repair mechanisms, indicating its role as a protective agent against oxidative stress-induced damage .

Data Tables

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃
Molecular Weight342.36 g/mol
CAS Number2226541-13-3
COX-2 Inhibition IC5090.28 µM
Selectivity Ratio (COX-2/COX-1)Greater than meloxicam

Q & A

Q. How do solvent effects influence reaction kinetics in its synthesis?

  • Methodology :
  • Kinetic Profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy.
  • Solvent Polarity Analysis : Correlate reaction rates with solvent parameters (e.g., Kamlet-Taft) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-imidazol-4-yl)ethyl]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

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